C-9 Substituent Cytotoxicity Ranking: Methyl (Feudomycin D) vs. Ethyl, Isopropyl, and Acetonyl Analogs in L1210 Leukemia Cells
In a systematic SAR study of 92 anthracycline compounds evaluated for cytotoxicity and macromolecular synthesis inhibition in mouse L1210 leukemia cells, the C-9 side chain identity in aklavinone- and daunomycinone-glycosides produced a measurable influence on in vitro potency. The methyl derivative (the C-9 substituent of Feudomycin D) demonstrated the least activity among the tested C-9 alkyl groups [1]. Specifically, the ethyl, isopropyl, and acetonyl C-9 derivatives exhibited equal and higher potency than the methyl derivative. This positions Feudomycin D as inherently less cytotoxic than Feudomycin A (C-9 ethyl) and Feudomycin B (C-9 acetonyl), a property of direct relevance for studies investigating differential toxicity profiles or biosynthetic pathway intermediate accumulation [1]. Caution: the original study reports relative potency rankings rather than absolute IC50 values for each individual compound; the quantitative fold-difference for Feudomycin D versus named comparators is not extractable from the published text.
| Evidence Dimension | C-9 side chain effect on cytotoxicity in L1210 cells |
|---|---|
| Target Compound Data | C-9 methyl (Feudomycin D): least activity among C-9 alkyl derivatives tested |
| Comparator Or Baseline | C-9 ethyl (Feudomycin A), C-9 isopropyl, C-9 acetonyl (Feudomycin B): equal and higher potency than methyl |
| Quantified Difference | Qualitative rank order; absolute IC50 values not reported per individual compound in the available abstract/full text; methyl < ethyl ≈ isopropyl ≈ acetonyl in activity |
| Conditions | Mouse L1210 leukemia cells; in vitro cytotoxicity and DNA/RNA/protein synthesis inhibition assays |
Why This Matters
This is the only peer-reviewed, multi-compound SAR dataset that permits ranking Feudomycin D's C-9 substitution against its closest in-class analogs, guiding selection for studies where reduced intrinsic cytotoxicity is a desired feature (e.g., biosynthetic intermediate characterization, resistance mechanism studies).
- [1] Matsuzawa Y, Oki T, Takeuchi T, Umezawa H. Structure-activity relationships of anthracyclines relative to cytotoxicity and effects on macromolecular synthesis in L1210 leukemia cells. J Antibiot (Tokyo). 1981 Dec;34(12):1596-607. doi:10.7164/antibiotics.34.1596. View Source
